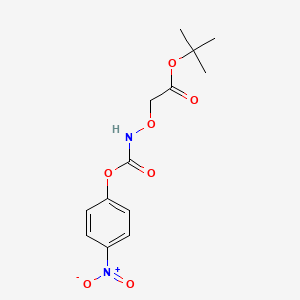

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate

CAS No.:

Cat. No.: VC13584691

Molecular Formula: C13H16N2O7

Molecular Weight: 312.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O7 |

|---|---|

| Molecular Weight | 312.27 g/mol |

| IUPAC Name | tert-butyl 2-[(4-nitrophenoxy)carbonylamino]oxyacetate |

| Standard InChI | InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) |

| Standard InChI Key | UZYUYNWPMZIKDE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Configuration

The compound’s structure integrates three functional groups:

-

tert-Butyl group: Provides steric bulk, enhancing stability and influencing solubility .

-

Carbonylaminooxy linker (-O-NH-C(=O)-O-): Serves as a versatile spacer, enabling conjugation in pharmaceutical intermediates .

-

4-Nitrophenoxy group: Introduces electron-withdrawing properties, impacting reactivity and intermolecular interactions .

Crystallographic Insights from Analogs

-

tert-Butyl 2-(4-nitrophenoxy)acetate (C₁₂H₁₅NO₅):

-

Planarity: The nitrophenoxy group is nearly planar (r.m.s. deviation = 0.034 Å), forming an 84.8° angle with the ester moiety .

-

Intermolecular Interactions: π-π stacking (centroid distance: 3.68 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice .

-

Bond Lengths: N–O bonds in the nitro group measure 1.229–1.231 Å, typical for nitroaromatics .

-

| Parameter | Value | Source |

|---|---|---|

| Crystallographic System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a=10.34 Å, b=9.52 Å, c=14.21 Å |

Synthetic Methodologies

Core Synthesis Strategy

The compound is synthesized via a two-step process:

-

Formation of tert-Butyl Bromoacetate Intermediate:

-

Coupling with 4-Nitrophenol and Carbonylaminooxy Linker:

-

Step 1: Nucleophilic substitution between 4-nitrophenol and tert-butyl bromoacetate in acetone/K₂CO₃, yielding tert-butyl 2-(4-nitrophenoxy)acetate (80% yield) .

-

Step 2: Introduction of the carbonylaminooxy group via carbodiimide-mediated coupling (EDCI/HOBt), as demonstrated in analogous carbamate syntheses .

-

Optimization and Yield

| Reaction Component | Role | Example |

|---|---|---|

| K₂CO₃ | Base (deprotonates phenol) | |

| EDCI/HOBt | Coupling agents | |

| Dichloromethane | Extraction solvent |

Functional Applications

Pharmaceutical Intermediates

-

Anticoagulant Synthesis: Analogous tert-butyl carbamates are precursors to edoxaban, a factor Xa inhibitor .

-

Urease Inhibition: Nitrophenoxy derivatives exhibit biopotency against urease enzymes, relevant for Helicobacter pylori treatments .

Materials Science

-

Fluorescent Probes: Nitroaromatic moieties enhance electron-deficient character, useful in optoelectronic materials .

-

Polymer Chemistry: Serves as a monomer in conjugated polymers due to π-stacking capabilities .

Spectroscopic and Analytical Data

Spectral Signatures (Predicted)

-

¹H NMR (CDCl₃):

-

IR (cm⁻¹):

Chromatographic Behavior

Future Directions and Research Gaps

-

Crystallographic Studies: Direct X-ray analysis of tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is needed to confirm conformational details.

-

Biological Screening: Antifungal and anticancer assays are warranted, given the bioactivity of nitroaromatic analogs .

-

Process Optimization: Explore microwave-assisted synthesis to reduce reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume